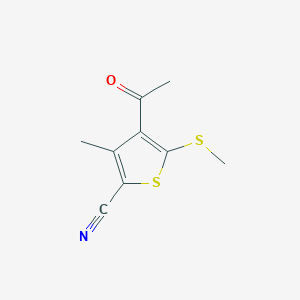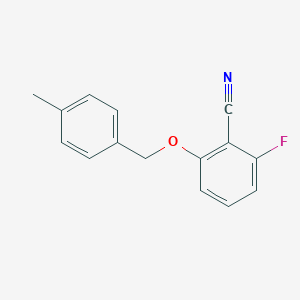
4-Ethyl-3,4,5,6-tetrahydropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-piperidinimine is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon and an imine group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-piperidinimine can be achieved through several methods. One common approach involves the reductive amination of 4-ethylpiperidine with an appropriate amine source under hydrogenation conditions. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) and is carried out under mild temperatures and pressures .
Industrial Production Methods: In an industrial setting, continuous-flow synthesis methods are often preferred due to their efficiency and scalability. For instance, the reductive amination process can be conducted in a micro fixed-bed reactor, which allows for enhanced mass transfer and reduced reaction times . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-piperidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed under hydrogenation conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of 4-Ethyl-2-piperidinimine.
Reduction: 4-Ethyl-2-piperidinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-2-piperidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-piperidinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure without the ethyl and imine groups.
4-Methyl-2-piperidinimine: Similar structure with a methyl group instead of an ethyl group.
2,6-Dimethylpiperidine: Contains two methyl groups at positions 2 and 6.
Uniqueness: 4-Ethyl-2-piperidinimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the imine functionality allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
165384-45-2 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
4-ethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3,(H2,8,9) |
Clé InChI |
CTTYZHUIOUHYSM-UHFFFAOYSA-N |
SMILES |
CCC1CCN=C(C1)N |
SMILES canonique |
CCC1CCN=C(C1)N |
Synonymes |
2-Pyridinamine,4-ethyl-3,4,5,6-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)





![(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B63441.png)


![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)


